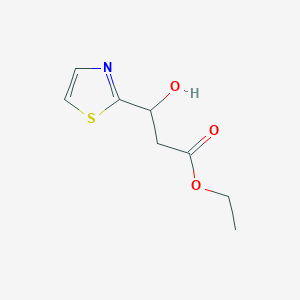

Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate

Description

Ethyl 3-hydroxy-3-(2-thiazolyl)propanoate is an ester derivative characterized by a hydroxyl group at the 3-position and a 2-thiazolyl substituent. This compound is synthesized via enzymatic reduction of its precursor, ethyl 3-oxo-3-(2-thiazolyl)propanoate, using a short-chain dehydrogenase from Exiguobacterium sp. F42. This reaction is stereoselective, yielding the (S)-enantiomer as the primary product . The thiazole ring, a nitrogen- and sulfur-containing heterocycle, distinguishes this compound from simpler esters and may confer unique physicochemical or biofunctional properties.

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(1,3-thiazol-2-yl)propanoate |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,6,10H,2,5H2,1H3 |

InChI Key |

PBKIXCOOHIMLAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=NC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The hydroxy group is introduced through subsequent oxidation or hydrolysis steps.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 3-oxo-3-(2-thiazolyl)propanoate.

Reduction: Formation of ethyl 3-hydroxy-3-(2-thiazolyl)propanol.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The hydroxy and ester groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between ethyl 3-hydroxy-3-(2-thiazolyl)propanoate and related esters:

Key Observations :

- The hydroxyl group increases polarity, likely reducing volatility compared to non-hydroxylated analogs (e.g., ethyl hexanoate).

Functional and Industrial Relevance

Aroma and Flavor Profiles:

- Ethyl propanoate and ethyl hexanoate contribute fruity and sweet notes, critical in food flavoring .

- Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple, with sulfur enhancing its low detection threshold .

- This compound: While direct aroma data are unavailable, the thiazole ring is associated with bitter or earthy notes in other compounds, suggesting a complex sensory profile.

Physicochemical Properties

| Property | This compound | Ethyl propanoate | Ethyl hexanoate |

|---|---|---|---|

| Volatility | Low (due to hydroxyl group) | High | Moderate |

| Solubility | Higher polarity → increased water solubility | Low | Low |

| Chromatographic Behavior | Longer retention (polar interactions) | Shorter retention | Moderate retention |

Biological Activity

Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its thiazole moiety, which is known for contributing to various pharmacological activities. The thiazole ring enhances the compound's interaction with biological targets, leading to its therapeutic potential.

Structure

The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer studies. A study evaluated its effects on various cancer cell lines, revealing a significant reduction in cell viability.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and HT29), the following results were obtained:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| A431 | 15 | More potent |

| HT29 | 20 | Comparable |

The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic pathways, as indicated by increased levels of pro-apoptotic factors .

Immunomodulatory Effects

This compound has been reported to modulate immune responses. In vitro studies demonstrated that it can enhance the production of specific cytokines while inhibiting others, suggesting a dual role in immune regulation.

Table: Cytokine Modulation

| Cytokine | Effect |

|---|---|

| IL-4 | Inhibition |

| IL-5 | Inhibition |

| INF-γ | Stimulation |

This modulation may contribute to its therapeutic effects in conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and ethyl group significantly affect biological activity. The presence of electron-withdrawing groups enhances potency against certain pathogens and cancer cells.

Key Findings from SAR Studies

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to resolve enantiomers. Retention times and peak areas quantify ee .

- NMR Spectroscopy : H-NMR and HSQC analysis identify hydroxyl and thiazole proton coupling patterns. C-NMR confirms ester and ketone reduction .

- GC-FID/MS : Monitors reaction progress and detects volatile byproducts (e.g., ethyl esters or oxidized derivatives) .

What are the key byproducts in EHTP synthesis, and how are they mitigated?

Q. Advanced Research Focus

- Byproducts :

- Over-reduction : Formation of 3-(2-thiazolyl)propanol due to excessive reducing agents (e.g., LiAlH).

- Oxidation : Ethyl 3-oxo-3-(2-thiazolyl)propanoate may form if hydroxyl groups are oxidized under aerobic conditions.

- Mitigation Strategies :

How does the thiazole ring influence EHTP’s stability in biological assays?

Q. Advanced Research Focus

- Reactivity : The thiazole moiety increases susceptibility to nucleophilic attack at the sulfur atom, particularly in acidic or high-temperature conditions.

- Stability Testing :

- Accelerated Degradation Studies : Incubate EHTP in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolyzed products (e.g., 3-hydroxy-3-(2-thiazolyl)propanoic acid) .

- Light Sensitivity : UV-Vis spectroscopy reveals decomposition under UV light (λ = 254 nm), requiring amber vials for storage .

What computational models predict EHTP’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate EHTP binding to enzymes like 3-oxoacyl-ACP reductase. Key interactions include hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr157, Lys161) .

- MD Simulations : GROMACS-based trajectories assess binding stability over 100 ns, evaluating RMSD and binding free energy (MM-PBSA) .

How can EHTP’s synthetic route be optimized for scalability without compromising yield?

Q. Basic Research Focus

- Batch vs. Flow Chemistry :

- Batch : Higher yields (85–90%) at 50 mM substrate concentration using immobilized enzymes .

- Flow : Continuous systems with packed-bed reactors reduce enzyme inactivation and improve space-time yield (STY).

- Solvent Selection : Ethanol/water (70:30) balances solubility and enzyme activity, avoiding DMSO-induced denaturation .

What analytical challenges arise in quantifying EHTP in complex matrices?

Q. Advanced Research Focus

- Matrix Effects : Biological samples (e.g., plasma) require SPE cleanup using C18 cartridges before LC-MS/MS analysis.

- Detection Limits :

- LC-UV : LOD = 0.1 µg/mL (λ = 210 nm).

- LC-MS/MS : LOD = 0.01 µg/mL (MRM transition m/z 228 → 154) .

How do structural analogs of EHTP compare in pharmacological activity?

Q. Basic Research Focus

- Thienyl vs. Thiazolyl Derivatives :

- EHTP : Higher metabolic stability due to thiazole’s electron-withdrawing effects.

- Ethyl 3-Hydroxy-3-(2-thienyl)propanoate : Faster clearance in vivo due to thiophene ring oxidation .

- SAR Studies : Modifying the ester group (e.g., methyl vs. ethyl) alters logP and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.